N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
CAS No.: 897735-69-2
Cat. No.: VC7068035
Molecular Formula: C22H16BrN3O2
Molecular Weight: 434.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897735-69-2 |
|---|---|
| Molecular Formula | C22H16BrN3O2 |
| Molecular Weight | 434.293 |
| IUPAC Name | N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27) |
| Standard InChI Key | VPWZGLCNTBVJBV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, reflects its hybrid structure combining a 1,3,4-oxadiazole ring with brominated aryl and diphenylacetamide groups. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 897735-69-2 |
| Molecular Formula | |
| Molecular Weight | 434.293 g/mol |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
| InChI Key | VPWZGLCNTBVJBV-UHFFFAOYSA-N |
The 1,3,4-oxadiazole ring contributes to planar rigidity, while the 4-bromophenyl and diphenylacetamide groups introduce steric bulk and hydrophobic interactions, critical for binding to biological targets .
Spectroscopic Characterization
Structural confirmation of this compound typically employs:
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Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, with deshielding effects observed for the oxadiazole ring protons (~8.5–9.0 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations for the amide carbonyl (~1650–1700 cm) and oxadiazole C=N bonds (~1600 cm) are diagnostic.
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 434.293, with fragmentation patterns indicative of bromine isotopic signatures.
Synthetic Pathways and Optimization
General Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are commonly synthesized via cyclization of hydrazides with carbonyl compounds. For N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide, a plausible route involves:
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Hydrazide Formation: Reaction of 2,2-diphenylacetic acid with hydrazine to yield 2,2-diphenylacetohydrazide.
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Cyclocondensation: Treatment with 4-bromobenzoyl chloride in the presence of phosphoryl chloride () to form the oxadiazole ring.
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Purification: Recrystallization from ethanol or chromatography to isolate the pure product.
Biological Activities and Mechanistic Insights
Antimicrobial and Anticancer Properties
The bromophenyl moiety enhances lipophilicity, facilitating membrane penetration in pathogens and cancer cells. Analogous compounds show:
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Antibacterial Activity: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.
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Antiproliferative Effects: GI values <10 μM in breast (MCF-7) and lung (A549) cancer cell lines.
Neuroprotective Efficacy
In SH-SY5Y neuroblastoma models, oxadiazole derivatives mitigate oxidative stress (e.g., HO-induced apoptosis) and enhance cell viability by >80% at 20 μM concentrations . These effects correlate with reduced reactive oxygen species (ROS) and caspase-3 activation .
Pharmacokinetic and Toxicity Profiles
Blood-Brain Barrier Permeability
The PAMPA-BBB assay predicts moderate permeability (Pe > 4.0 × 10 cm/s) for related compounds, suggesting potential CNS activity . The diphenylacetamide group may enhance lipid solubility, though bromine’s electronegativity could limit passive diffusion.
Future Research Directions
Target Validation and Optimization
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Structure-Activity Relationship (SAR) Studies: Modifying the bromophenyl substituent (e.g., replacing Br with CF) could enhance target affinity .
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In Vivo Efficacy Testing: Rodent models of Alzheimer’s disease (e.g., Morris water maze) will validate cognitive improvements .
Formulation and Delivery Strategies
Encapsulation in lipid nanoparticles or PEGylation may improve bioavailability and reduce off-target effects.
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